Methyl 3-methyl-4-sulfanylbenzoate
Description
Methyl 3-methyl-4-sulfanylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methyl substituent at the 3-position, and a sulfanyl (thiol) group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 3-methyl-4-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3 |
InChI Key |
JEGUVQNHFCWHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.
Reduction: 3-methyl-4-sulfanylbenzyl alcohol.
Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.
Scientific Research Applications
Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfanyl vs. Sulfonyl and Hydroxy Substituents
Methyl Esters of Sulfonylurea Herbicides () :
Compounds like metsulfuron methyl ester and triflusulfuron methyl ester share a benzoate backbone with sulfonylurea substituents. These analogs feature sulfonyl (-SO₂-) groups instead of sulfanyl (-SH), which significantly increases their electronegativity and acidity. For example, sulfonyl groups enhance hydrogen-bonding capacity and stability, making these compounds effective as herbicides . In contrast, the sulfanyl group in Methyl 3-methyl-4-sulfanylbenzoate may confer milder acidity and greater nucleophilicity due to the polarizable sulfur atom.- Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate (): This compound substitutes the sulfanyl group with a hydroxyl (-OH) and cyclopropylmethoxy group. Steric hindrance from the cyclopropylmethoxy group could also reduce reactivity at the aromatic ring .
Physical and Chemical Properties
- Volatility and Solubility: Methyl esters generally exhibit moderate volatility due to their ester functionality. For instance, methyl salicylate (Table 3 in ) has a boiling point of 222°C, driven by its phenolic hydroxyl group. This compound, lacking a hydroxyl group but featuring a sulfanyl substituent, may display lower volatility and higher lipophilicity, akin to sulfur-containing analogs like thioanisole (methyl phenyl sulfide) .
- Thermal Stability: Resin-derived methyl esters like sandaracopimaric acid methyl ester () are stable under gas chromatography conditions, suggesting that methyl esters with bulky substituents (e.g., terpene backbones) exhibit high thermal resilience.
Electronic and Computational Insights
- Mulliken Charges and Reactivity () : Computational studies on triazolone derivatives using B3LYP/6-31G(d,p) methods highlight how substituents alter electron density. For this compound, the electron-donating methyl group at the 3-position may increase electron density at the ring, while the sulfanyl group (a weak electron-withdrawer) creates a polarized environment. This could enhance electrophilic substitution at the 5-position of the ring, a hypothesis supported by similar benzoate analogs .
Biological Activity
Methyl 3-methyl-4-sulfanylbenzoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a methyl group and a sulfanyl group attached. Its molecular formula is , and it possesses a molecular weight of approximately 170.24 g/mol. The presence of the sulfanyl group (-SH) is particularly significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can significantly impact various biochemical pathways and cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
- Reactive Intermediate Formation : The compound can undergo bioreduction, resulting in reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its interaction with specific cellular pathways.
- Enzyme Modulation : The ability to modulate enzyme activity positions this compound as a potential therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybenzoate | Hydroxyl group instead of sulfanyl | Antimicrobial, preservative properties |
| Methyl 4-aminobenzoate | Amino group instead of sulfanyl | Used in pharmaceuticals |
| Methyl 4-nitrobenzoate | Nitro group instead of sulfanyl | Antimicrobial and anticancer properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Research : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific metabolic enzymes revealed that it could effectively inhibit enzyme activity, providing insights into its therapeutic applications in metabolic diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
